Glutamyl-phenylalanine

Kokumi taste modulation Sensory science Food flavor enhancement

γ-Glutamyl-phenylalanine is an endogenous dipeptide (HMDB0029156) with a defined kokumi threshold of 0.78-1.53 mM and a well-characterized brothy, umami-enhancing taste profile. Its 3-fold safety margin below the 2.5 mM astringent threshold provides a robust formulation window absent in longer-chain analogs. • Kokumi potency: 2-fold lower threshold than γ-[Glu]₅-Phe, enabling precise dose control in savory systems. • Biomarker specificity: Urinary γ-Glu-Phe is elevated in PKU (0.07-0.69 mmol/g creatinine) and associated with pancreatic cancer risk and leukocyte telomere length. • Taste modulation: γ-Glutamylation abolishes bitter L-Phe taste at 15 mM, converting it to a pleasant lemon-like sourness (JP2002253171A). • Process control: Quantifiable by LC-MS/MS for optimizing L. reuteri fermentation in sourdough to maximize γ-glutamyl dipeptide-linked sensory quality.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 20556-22-3
Cat. No. B14755517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamyl-phenylalanine
CAS20556-22-3
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C14H18N2O5/c15-10(6-7-12(17)18)13(19)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1
InChIKeyXMBSYZWANAQXEV-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

γ-Glu-Phe Identity, Class, and Research Utility


Glutamyl-phenylalanine (γ-Glu-Phe) is a γ-glutamyl dipeptide composed of L-glutamic acid and L-phenylalanine joined via a γ-peptide bond between the side-chain carboxyl of glutamate and the amino group of phenylalanine [1]. It belongs to the γ-glutamyl peptide class and is recognized as an endogenous human metabolite (HMDB0029156) detectable in blood and urine [2]. It is classified in ChEBI (CHEBI:82966) as a dipeptide with a role as a human metabolite [1]. Commercially, it is available as a high-purity reference standard (≥95% HPLC, Sigma-Aldrich SMB01351) suitable for metabolomics and biochemical research .

Metabolomics Standard Endogenous human metabolite reference standard for targeted LC-MS assays
Kokumi Research Tool Defined sensory threshold profile for kokumi taste modulation studies
High-Purity HPLC Chromatographic reference standard suitable for quantitative food and metabolomics workflows

Why γ-Glu-Phe Cannot Be Substituted by Generic Analogs


γ-Glutamyl dipeptides sharing the same core structure exhibit profoundly divergent sensory and biological profiles that preclude interchangeability. The amino acid residue in the second position dictates kokumi threshold potency, astringency, intrinsic taste quality, and metabolic fate. For instance, γ-Glu-Tyr presents a sour/salty profile while γ-Glu-Phe delivers a complex brothy, umami-enhancing character [1]. Similarly, γ-Glu-Phe demonstrates a kokumi threshold 2-fold lower than its pentapeptide homolog γ-[Glu]₅-Phe, meaning potency drops sharply with chain elongation [2]. In biomarker contexts, urinary γ-Glu-Phe is specifically elevated in phenylketonuria (PKU) and has been independently associated with leukocyte telomere length and pancreatic cancer risk, whereas other γ-glutamyl dipeptides correlate with entirely different pathologies [3][4]. Generic substitution based solely on the γ-glutamyl scaffold therefore risks loss of the desired taste-modulation efficacy, introduction of off-tastes, and compromised biomarker specificity.

γ-Glu-Tyr flavor divergence γ-Glu-Tyr presents only sour/salty notes; γ-Glu-Phe provides brothy, umami complexity that may not transfer
Chain-length potency shift Longer analogs like γ-[Glu]₅-Phe exhibit higher kokumi thresholds, potentially reducing formulation efficiency
Biomarker specificity mismatch Urinary γ-Glu-Phe is associated with PKU and cancer risk endpoints; generic γ-glutamyl dipeptides may alter assay specificity

Quantitative Differentiation Against Closest Analogs


Kokumi Potency vs. γ-[Glu]₅-Phe and Astringent Threshold Window

In a controlled sensory study, γ-Glu-Phe exhibited a kokumi threshold concentration of 0.78–1.53 mM, which is approximately 2-fold lower (i.e., more potent) than the kokumi threshold of the pentapeptide γ-[Glu]₅-Phe [1]. Importantly, the astringent threshold of γ-Glu-Phe (2.5–3.92 mM) is roughly 3-fold higher than its kokumi threshold, meaning the compound imparts the desirable kokumi sensation at concentrations well below those that elicit astringent off-notes [1].

Kokumi threshold vs. γ-[Glu]₅-Phe
Reported
0.78–1.53 mM kokumi; 2.5–3.92 mM astringent
Supports kokumi potency and astringency margin review
~2-fold lower kokumi threshold than pentapeptide; astringent threshold ~3-fold higher
Kokumi taste modulation Sensory science Food flavor enhancement

Brothy Taste Complexity vs. γ-Glu-Tyr

In a head-to-head sensory comparison of synthetic γ-glutamyl dipeptides isolated from Comté cheese, γ-Glu-Phe was described as having a 'more intense and complex taste, which was brothy and slightly sour, salty, and metallic', whereas γ-Glu-Tyr was characterized as merely 'sour and salty' [1]. Taste recognition thresholds were determined for all three isolated dipeptides (γ-Glu-Phe, γ-Glu-Tyr, γ-Glu-Leu), confirming that γ-Glu-Phe possesses a qualitatively distinct and more desirable flavor profile for savory food applications [1].

Brothy taste vs. γ-Glu-Tyr
Reported
Complex brothy, umami, slightly sour vs. simple sour/salty
Supports flavor complexity differentiation for savory formulations
Sensory panel evaluation in aqueous solution
Cheese flavor chemistry Sensory characterization γ-Glutamyl peptide comparison

Bitterness Abolition via γ-Glutamylation of Phenylalanine

In a sensory panel evaluation, free L-phenylalanine at 15 mM was perceived as bitter by the majority of panelists, whereas γ-Glu-Phe at the same concentration was universally rated as non-bitter and instead exhibited a refreshing, lemon-like sourness that significantly improved palatability [1]. This anti-bitter effect is the basis of Ajinomoto's patented γ-glutamylation technology (JP2002253171A) for improving the taste of bitter amino acids including phenylalanine, methionine, histidine, leucine, and valine [2].

Bitterness abolition vs. L-Phe
Reported
Non-bitter, lemon-like sourness vs. bitter free Phe at 15 mM
Supports bitter masking research fit in nutritional products
Patented γ-glutamylation technology (JP2002253171A)
Bitterness reduction γ-Glutamylation Amino acid palatability

Accumulation in Fermented vs. Chemically Acidified Foods

Quantitative LC-MS/MS analysis in MRM mode demonstrated that γ-glutamyl dipeptides, including γ-Glu-Phe, were present in significantly higher concentrations in sourdough fermented with Lactobacillus reuteri compared to chemically acidified controls [1]. Among six γ-glutamyl dipeptides quantified (γ-Glu-Glu, γ-Glu-Leu, γ-Glu-Ile, γ-Glu-Phe, γ-Glu-Met, γ-Glu-Val), γ-Glu-Phe was consistently detected, and bread made with γ-glutamyl dipeptide-rich sourdough ranked higher in taste intensity than both regular bread and type I sourdough bread [1].

Fermented sourdough enrichment
Reported
Significantly higher γ-Glu-Phe in L. reuteri sourdough vs. acidified control
Supports fermentation process optimization with LC-MS/MS reference
LC-MS/MS MRM quantification; taste intensity ranked higher for γ-glutamyl-rich bread
Sourdough fermentation Lactobacillus reuteri γ-Glutamyl dipeptide quantification

Kokumi Contribution in Soybean Seeds vs. γ-Glu-Tyr

Through sensory-guided fractionation and LC-MS/MS analysis of soybean seed water extracts, γ-glutamyl-phenylalanine and γ-glutamyl-tyrosine were specifically identified as the key contributors to the kokumi taste sensation perceived upon addition to a basic umami solution (containing glutamic acid, inosine monophosphate, and sodium chloride) [1]. Both peptides imparted kokumi at a low taste threshold, and a synergistic kokumi-enhancing effect was demonstrated when combined with raffinose and stachyose oligosaccharides naturally present in soybeans [1].

Soybean kokumi identification
Reported
γ-Glu-Phe and γ-Glu-Tyr both kokumi contributors; synergistic with raffinose
Supports plant-based kokumi formulation research
Sensory-guided fractionation with LC-MS/MS
Soybean kokumi Sensory-guided fractionation γ-Glutamyl peptide identification

Calcium-Sensing Receptor Activation and Enteroendocrine Function

γ-Glu-Phe (2.5–10 mM) has been shown to increase levels of the calcium-sensing receptor (CaSR) and stimulate secretion of cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) in STC-1 enteroendocrine cells . CaSR is the established mediator of kokumi taste perception on the tongue and is also expressed throughout the gastrointestinal tract, where it regulates satiety hormone release [1]. This dual sensory-physiological activity distinguishes γ-Glu-Phe from other γ-glutamyl dipeptides that may not engage CaSR with comparable potency or may lack the enteroendocrine functional data [1].

CaSR and enteroendocrine function
Class-level
2.5–10 mM γ-Glu-Phe increased CaSR, CCK, and GLP-1 in STC-1 cells
Supports enteroendocrine signaling research context
Class-level CaSR activation; functional data specific to γ-Glu-Phe
Calcium-sensing receptor Enteroendocrine signaling Kokumi mechanism

High-Value Procurement Application Scenarios


Kokumi-Enhanced Savory Food Formulation

Procure γ-Glu-Phe as a kokumi reference standard and formulation ingredient to enhance umami intensity and mouthfulness in commercial soy sauce and model chicken broth at sub-astringent concentrations (target: 0.78–1.53 mM kokumi threshold range, well below the 2.5 mM astringent threshold) [1]. The 3-fold safety margin between kokumi and astringent thresholds provides a robust formulation window not available with longer-chain γ-[Glu]n-Phe analogs that exhibit higher kokumi thresholds [1]. The compound's brothy, complex taste profile—validated against the simpler sour/salty profile of γ-Glu-Tyr—makes it the preferred choice for savory flavor systems requiring depth without additional taste ingredients [2].

Bitter Amino Acid Masking in Medical and Sports Nutrition

Utilize γ-Glu-Phe as a taste-improved phenylalanine source in medical foods, PKU-related research diets, and amino acid-fortified sports nutrition products. Direct sensory evidence demonstrates that γ-glutamylation completely abolishes the bitter taste of free L-phenylalanine at 15 mM, converting it to a pleasant lemon-like sourness [1]. This patented γ-glutamylation approach (JP2002253171A) is applicable across multiple bitter amino acids, positioning γ-Glu-Phe as the lead procurement choice for phenylalanine delivery without palatability barriers [2].

Fermented Food Process Optimization and Taste Enhancement

Deploy γ-Glu-Phe as a quantitative LC-MS/MS reference standard to monitor and optimize L. reuteri fermentation processes in sourdough production. Data show that γ-glutamyl dipeptide concentrations are significantly elevated in biologically fermented sourdough versus chemically acidified controls, and that bread with higher γ-glutamyl dipeptide levels ranks significantly higher in taste intensity [1]. Using γ-Glu-Phe as a calibration standard enables precise process control to reproducibly achieve the γ-glutamyl dipeptide concentrations that correlate with superior sensory quality [1].

Metabolomics Biomarker Discovery and Clinical Validation

Procure high-purity γ-Glu-Phe (≥95% HPLC) as an authenticated analytical reference standard for targeted metabolomics assays. Urinary γ-Glu-Phe is a specific biomarker elevated in newborn phenylketonurics (0.07–0.69 mmol/g creatinine) [1], and circulating γ-Glu-Phe levels have been independently associated with pancreatic cancer risk and negatively correlated with leukocyte telomere length (P=1.7×10⁻⁵) [2][3]. Unlike generic γ-glutamyl dipeptide mixtures, γ-Glu-Phe provides a structurally defined, single-entity standard essential for accurate quantification and cross-study reproducibility in clinical metabolomics workflows.

Application
Selection Property
Validation Focus
Kokumi formulation research
Sensory threshold and astringency margin
Dose-response in savory food models
Bitter amino acid masking in nutrition
Bitterness suppression profile
Palatability studies at target phenylalanine levels
Fermented food process optimization
γ-Glutamyl peptide quantification fit
LC-MS/MS calibration standard suitability
Metabolomics biomarker discovery
Defined single-entity reference standard
Targeted assay accuracy and cross-study reproducibility
Quote Request

Request a Quote for Glutamyl-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.